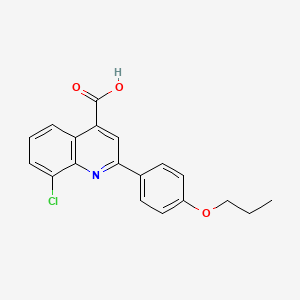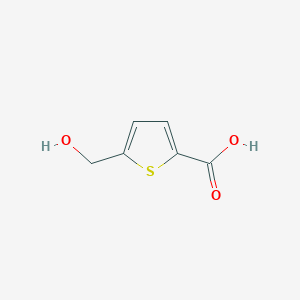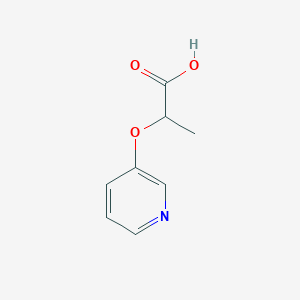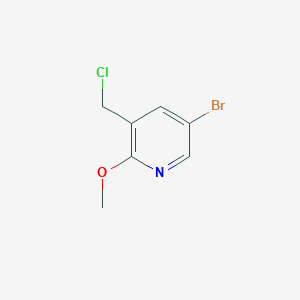
8-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "8-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various quinoline derivatives, which are structurally related to the compound . Quinoline derivatives are known for their diverse biological activities, including antibacterial properties, as seen in the synthesis of new N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids, which showed appreciable antibacterial activity .
Synthesis Analysis
The synthesis of quinoline derivatives can involve interactions between different quinoline carboxylic acids and other reagents. For instance, the interaction between 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and primary α-amino acids in aqueous ethanolic NaHCO3 led to the formation of N-(4-oxoquinolin-7-yl)-α-amino acids. These compounds were further processed to yield pyrido[2,3-f]quinoxaline-8-carboxylic acids and their N4-acetylated derivatives . Another example is the improved Doebner–Miller reaction used to synthesize 2-alkyl-8-quinoline carboxylic acids .
Molecular Structure Analysis
The molecular structures of quinoline derivatives are characterized by various analytical techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline was determined to have a chair-like conformation with a screw structure formed by the four rings in the benzo[f]cyclohepta[c]quinoline moiety . Additionally, the crystal structure of chlorotriphenyl(quinolinium-2-carboxylato)tin(IV) monohydrate revealed a five-coordinate tin(IV) atom with a trigonal bipyramidal geometry .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including proton-transfer reactions and complex formation. For instance, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with different quinoline derivatives formed one-dimensional hydrogen-bonded chain structures . The interaction of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester with chloral hydrate and hydroxylamine hydrochloride led to the formation of a novel tricyclic system, 1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal structure of the synthesized 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline indicated a dense packing with a density of 1.250 g·cm-3 . The hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids showed short hydrogen bonds between the pyridine N atom and a carboxyl O atom, which can affect the compound's solubility and reactivity .
Scientific Research Applications
Synthesis and Biological Activities
Microwave-Induced Synthesis and Anticancer Activity : A study demonstrated the synthesis of amino and fluoro-substituted quinoline-4-carboxylic acid derivatives using microwave irradiation, which showed significant anticancer activity against various carcinoma cell lines. This synthesis method offered advantages such as shorter reaction times and high yields. The study also explored the apoptotic DNA fragmentation and docking studies to understand the mechanism of action of these compounds (Bhatt, Agrawal, & Patel, 2015).
Fluorescent Chemosensor for Cu2+ Detection : A novel quinoline derivative was synthesized and used in conjunction with carbon dots to create a "turn-off" fluorescent chemosensor for the detection of Cu2+ ions in tap water. This chemosensor demonstrated high sensitivity, selectivity, and excellent fluorescence stability, indicating its potential for environmental monitoring (Li, Huang, Zhu, Ji, & Tong, 2016).
Antimicrobial Activity : Another study focused on the microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives. These compounds exhibited broad-spectrum antimicrobial activity against various gram-positive and gram-negative organisms, highlighting their potential as antimicrobial agents (Bhatt & Agrawal, 2010).
Future Directions
properties
IUPAC Name |
8-chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-10-24-13-8-6-12(7-9-13)17-11-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-9,11H,2,10H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWNEAJELOWVML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)
![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)





![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)
![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)
